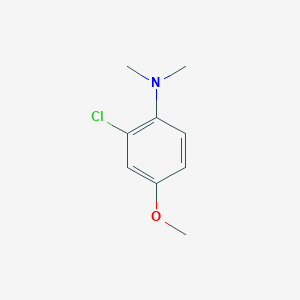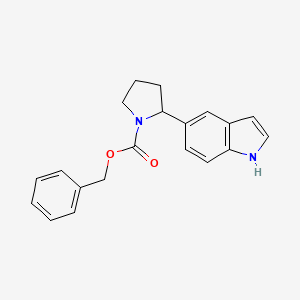![molecular formula C8H6BrN3O2 B13006589 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid](/img/structure/B13006589.png)
2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid is a compound that belongs to the class of benzo[d][1,2,3]triazole derivatives These compounds are known for their diverse biological and chemical properties, making them valuable in various fields of scientific research and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid typically involves the following steps:
Formation of the Benzo[d][1,2,3]triazole Core: The benzo[d][1,2,3]triazole core can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine and sodium nitrite, under acidic conditions.
Acetic Acid Substitution: The final step involves the substitution of the acetic acid group onto the benzo[d][1,2,3]triazole core. This can be done using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The benzo[d][1,2,3]triazole moiety can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne-linked derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts, ligands like triphenylphosphine, and solvents like toluene or THF.
Major Products
The major products formed from these reactions include various substituted benzo[d][1,2,3]triazole derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.
Aplicaciones Científicas De Investigación
2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including polymers and ligands for catalysis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes.
Industry: The compound can be used in the development of new materials with specific properties, such as semiconductors or dyes.
Mecanismo De Acción
The mechanism of action of 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d][1,2,3]triazole moiety can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Benzo[d][1,2,3]triazol-1-yl)acetic acid: Lacks the bromo group, resulting in different reactivity and applications.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Contains a different triazole ring, leading to variations in chemical and biological properties.
2-(1H-Indol-3-yl)acetic acid: Contains an indole moiety instead of benzo[d][1,2,3]triazole, affecting its reactivity and applications.
Uniqueness
The presence of the bromo group in 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid enhances its reactivity, making it a valuable intermediate for further functionalization. The benzo[d][1,2,3]triazole moiety provides a versatile scaffold for designing compounds with diverse chemical and biological properties, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C8H6BrN3O2 |
|---|---|
Peso molecular |
256.06 g/mol |
Nombre IUPAC |
2-(7-bromobenzotriazol-1-yl)acetic acid |
InChI |
InChI=1S/C8H6BrN3O2/c9-5-2-1-3-6-8(5)12(11-10-6)4-7(13)14/h1-3H,4H2,(H,13,14) |
Clave InChI |
WVXXVCOWYPJALN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)N(N=N2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


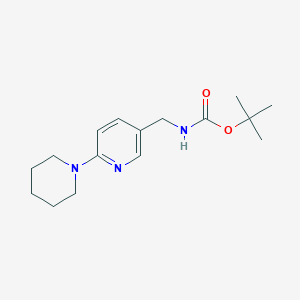
![Octahydropyrrolo[2,3-c]pyrrol-2-one](/img/structure/B13006519.png)
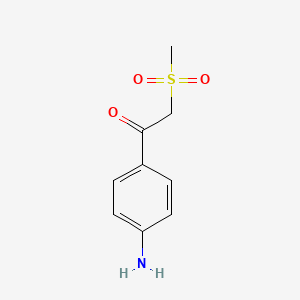


![(1R,2S,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13006559.png)
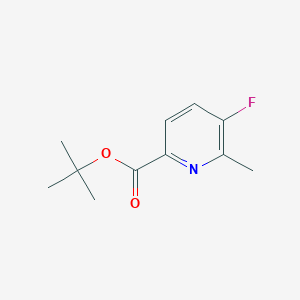
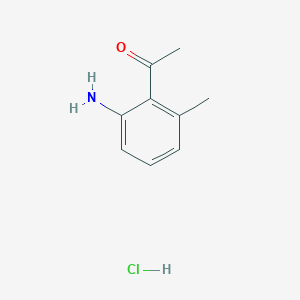
![tert-Butyl((1S,5S)-5-(fluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B13006573.png)
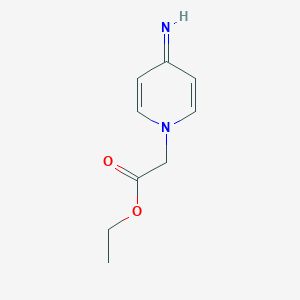
![3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B13006584.png)
